Biotin-C5-Azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable triazole linkages.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biotin-C5-Azide is synthesized through a series of chemical reactions starting from biotin. The process involves the introduction of an azide group to the biotin molecule. The synthetic route typically includes the following steps:

- Protection of the carboxyl group of biotin.

- Introduction of a pentyl linker to the biotin molecule.

- Conversion of the terminal group to an azide group using sodium azide under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce this compound at an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: Biotin-C5-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .

Common Reagents and Conditions:

CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.

SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions. .

Major Products: The major products formed from these reactions are biotinylated conjugates, which are stable and can be used for various labeling and detection applications .

Wissenschaftliche Forschungsanwendungen

Biotin-C5-Azide has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for the synthesis of bioconjugates and functionalized materials.

Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for detection and purification purposes.

Medicine: Utilized in the development of diagnostic assays and targeted drug delivery systems.

Industry: Applied in the production of biotinylated reagents and materials for various industrial processes

Wirkmechanismus

Biotin-C5-Azide exerts its effects through click chemistry reactions. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling and modification of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG4-Azide: Contains a polyethylene glycol linker and is used for similar bioconjugation applications.

Biotin-DBCO: Contains a dibenzocyclooctyne group and is used for strain-promoted alkyne-azide cycloaddition reactions.

Biotin-BCN: Contains a bicyclononyne group and is also used for strain-promoted alkyne-azide cycloaddition reactions

Uniqueness: Biotin-C5-Azide is unique due to its pentyl linker, which provides flexibility and reduces steric hindrance in bioconjugation reactions. This makes it particularly suitable for labeling large biomolecules and complex structures .

Biologische Aktivität

Biotin-C5-Azide is a bioorthogonal compound that has garnered attention in biochemical research for its applications in labeling and tracking biomolecules within living cells. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound is characterized by its azide functional group, which allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for labeling biomolecules without disrupting cellular functions. The biotin moiety facilitates the binding of the labeled molecules to streptavidin or avidin, making detection and purification straightforward.

Applications in Biological Research

- Labeling of Glycoproteins :

- Cell Surface Labeling :

- Bioorthogonal Chemistry :

Case Study 1: Sialoglycan Labeling Efficiency

A study compared the efficiency of different chemical reporters, including this compound, in labeling sialoglycoproteins across various cell lines. The results indicated that while this compound provided robust labeling, variations in substrate abundance affected overall labeling intensity .

| Cell Line | Labeling Intensity (this compound) | Comments |

|---|---|---|

| CCD841CoN | High | Effective for sialoglycans |

| HT29 | Moderate | Variability noted |

| Other lines | Low | Dependent on substrate presence |

Case Study 2: Stability of Labeled Glycoproteins

In another investigation, the stability of biotin-labeled glycoproteins was assessed over time. Flow cytometry and Western blot analysis revealed a marked decrease in signal intensity 24 hours post-labeling, suggesting that while initial labeling was successful, the turnover rate of labeled molecules varied significantly among different glycoproteins .

| Time Post-Labeling | Signal Retention (%) | Observations |

|---|---|---|

| 0 hours | 100 | Initial strong signal |

| 24 hours | 60 | Moderate decrease |

| 72 hours | 10 | Significant turnover observed |

Eigenschaften

IUPAC Name |

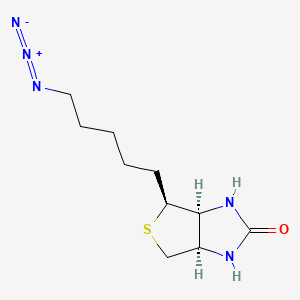

(3aS,4S,6aR)-4-(5-azidopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5OS/c11-15-12-5-3-1-2-4-8-9-7(6-17-8)13-10(16)14-9/h7-9H,1-6H2,(H2,13,14,16)/t7-,8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDCRNNAOYVBRW-CIUDSAMLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5OS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.